2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate

Peptide synthesis Amino acid protection Carbamate chemistry

2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate (CAS 78269-85-9), commonly designated Teoc-OSu, is a crystalline activated mixed carbonate reagent belonging to the silyl carbamate protecting-group family. It serves as an acylating agent for installing the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group onto amines, amino acids, and other nucleophilic functionalities.

Molecular Formula C10H17NO5Si
Molecular Weight 259.33 g/mol
CAS No. 78269-85-9
Cat. No. B1352400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate
CAS78269-85-9
Molecular FormulaC10H17NO5Si
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C10H17NO5Si/c1-17(2,3)7-6-15-10(14)16-11-8(12)4-5-9(11)13/h4-7H2,1-3H3
InChIKeyFLDNDAMSCINJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) Carbonate (Teoc-OSu): Core Identity and Procurement Rationale


2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate (CAS 78269-85-9), commonly designated Teoc-OSu, is a crystalline activated mixed carbonate reagent belonging to the silyl carbamate protecting-group family. It serves as an acylating agent for installing the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group onto amines, amino acids, and other nucleophilic functionalities . The compound is a silicon-based reagent prepared from 2-trimethylsilylethyl carbonochloridite and N-hydroxysuccinimide, yielding a shelf-stable solid with a reported melting point of 83–102 °C depending on purity grade . Its primary competitive differentiator among Teoc-introduction reagents lies in its controlled reactivity profile: the N-hydroxysuccinimide (OSu) leaving group confers sufficient activation for efficient coupling under mild Schotten–Baumann conditions, while simultaneously minimizing unwanted oligomerization side reactions that plague alternative Teoc donors .

Why Generic Substitution Among Teoc-Donor Reagents Compromises Peptide Synthesis Outcomes: The Teoc-OSu Case


The four principal Teoc-introduction reagents—Teoc-OSu, Teoc-OBt, Teoc-Cl, and Teoc-NT—are not functionally interchangeable despite delivering the identical Teoc carbamate product. Each reagent generates a chemically distinct leaving group that exerts independent influence on reaction kinetics, by-product profile, and purification burden . Teoc-Cl, a chloroformate, is a moisture-sensitive liquid (bp 42–43 °C at 4 mmHg) that releases HCl during coupling, necessitating stoichiometric base and creating potential for acid-catalyzed side reactions . Teoc-OBt, while crystalline, produces ~5% dipeptide contaminant during amino acid derivatization, complicating product isolation . Teoc-NT generates a nitrotriazole by-product that precipitates and can be removed by filtration, but the reagent itself requires specialized synthesis . Teoc-OSu uniquely combines crystalline solid handling, complete suppression of dipeptide formation, and compatibility with both organic and inorganic base systems, making unverified substitution a quantifiable risk to reaction yield and purity . Furthermore, the orthogonal deprotection logic that motivates Teoc adoption—fluoride-triggered cleavage orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolytic (Cbz) groups—is inherent to the Teoc carbamate product, not the introduction reagent; selecting an inferior donor compromises the synthetic sequence before the deprotection advantage can be realized [1].

Quantitative Differentiation Evidence for 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) Carbonate (Teoc-OSu) Against Closest Comparators


Dipeptide Side-Product Suppression: Teoc-OSu vs. Teoc-OBt in Amino Acid Derivatization

In the foundational head-to-head study by Shute and Rich, Teoc-OSu and Teoc-OBt were directly compared as acylating reagents for Teoc-amino acid synthesis under Schotten–Baumann conditions. When Teoc-Phe was prepared and analyzed before and after crystallization as the cyclohexylamine salt, approximately 5% of the corresponding dipeptide Teoc-Phe-Phe-OH was detected when Teoc-OBt served as the acylating reagent. In contrast, no dipeptide was detected when Teoc-OSu was employed under identical conditions for the full set of nine Teoc-amino acid derivatives studied . This establishes a quantifiable purity advantage at the monomer stage that propagates through subsequent coupling steps.

Peptide synthesis Amino acid protection Carbamate chemistry

Amino Protection Yield: Teoc-OSu vs. Teoc-Cl, Teoc-OBt, and Teoc-NT Under Comparable Conditions

A cross-reagent yield comparison compiled from standardized amino protection protocols demonstrates that Teoc-OSu delivers a 95% isolated yield when used with triethylamine in dichloromethane, exceeding Teoc-OBt (92%) and Teoc-Cl (87%), though falling slightly below Teoc-NT (98%) . Notably, the Teoc-Cl protocol requires the weaker inorganic base NaHCO₃ in a biphasic system, and the 87% yield reflects both lower activation and potential hydrolytic loss of the moisture-sensitive chloroformate. The 3 percentage-point yield advantage of Teoc-OSu over Teoc-OBt is consistent with the absence of dipeptide side-product consumption.

Protecting group efficiency Synthetic methodology Reagent benchmarking

Orthogonal Deprotection Selectivity: Teoc Carbamate vs. Boc, Fmoc, and Cbz Carbamates

The Teoc protecting group, introduced via Teoc-OSu, is quantitatively stable under conditions that cleave Boc (TFA), Fmoc (20% piperidine), and Cbz (H₂/Pd) groups . Conversely, Teoc is selectively removed by fluoride ion sources—specifically tetraethylammonium fluoride (TEAF) in acetonitrile at 50 °C, with formation of gaseous by-products (ethylene, CO₂, Me₃SiF) that simplify purification [1]. Kinetic measurements on Teoc-derived carbonates confirm a disassembly rate constant k = 42,638 ± 1,720 M⁻¹ min⁻¹ for the trimethylsilyl variant upon exposure to TBAF in THF at room temperature, with approximately 84–86% conversion within 10 minutes [2]. This fluoride-specific trigger enables deprotection of the Teoc-protected amine while leaving Boc, Fmoc, Cbz, and Alloc groups intact on the same substrate.

Orthogonal protection Solid-phase peptide synthesis Multifunctional molecule synthesis

Physical Form and Handling: Crystalline Teoc-OSu vs. Liquid Teoc-Cl

Teoc-OSu is a crystalline solid with a melting point of 96–102 °C (≥98% purity grade, TCI specification) or 83–88 °C (Sigma-Aldrich literature value) . In contrast, Teoc-Cl (2-(trimethylsilyl)ethyl chloroformate) is a colorless to yellow liquid with a boiling point of 42–43 °C at 4 mmHg, indicating significant volatility even under reduced pressure . The solid form of Teoc-OSu enables precise stoichiometric weighing on the benchtop without the losses associated with transferring volatile liquids, is less prone to hydrolytic degradation during storage, and can be stored refrigerated (0–10 °C) under inert gas for extended periods . Multiple vendors supply Teoc-OSu at ≥98% purity (HPLC or total nitrogen basis), providing procurement-grade consistency .

Reagent handling Solid-phase synthesis Weighing accuracy

Leaving Group By-Product Management: Teoc-OSu vs. Teoc-NT in Purification Workflow

Teoc-NT (Sodeoka reagent) releases nitrotriazole as a by-product that has low solubility in organic solvents and precipitates, enabling removal by simple filtration without column chromatography . Teoc-OSu releases N-hydroxysuccinimide (NHS), which is water-soluble and can be removed by aqueous washing during standard workup. While Teoc-NT offers a convenient filtration-based purification, it can achieve 98% yield and is particularly advantageous when substrates are water-sensitive. Teoc-OSu, delivering 95% yield with aqueous workup-compatible by-products, occupies a complementary position: it is preferred when aqueous washing is acceptable and the 3% yield difference relative to Teoc-NT is offset by the broader commercial availability and lower cost of Teoc-OSu. No chromatographic purification is required for either reagent, but the workup modality differs .

Reaction workup By-product removal Process chemistry

Procurement-Driven Application Scenarios Where Teoc-OSu Delivers Quantifiable Advantage


High-Fidelity Amino Acid Monomer Preparation for Peptide Synthesis

When preparing Teoc-protected amino acid building blocks for solution-phase or solid-phase peptide synthesis, the absence of dipeptide contamination with Teoc-OSu (0% detected vs. ~5% with Teoc-OBt) directly reduces the purification burden at the monomer stage . This is critical in fragment condensation strategies where even low levels of oligomeric impurity in the monomer translate to complex, difficult-to-separate by-product mixtures after coupling. The 95% isolated yield under standard Et₃N/CH₂Cl₂ conditions further ensures that the higher monomer purity does not come at the expense of material throughput.

Multichannel Orthogonal Protection in Complex Natural Product or API Synthesis

In synthetic routes requiring four or more chemically distinct deprotection steps, Teoc-OSu provides entry to the fluoride-cleavable Teoc carbamate—the only common N-protecting group orthogonal to acid (Boc), base (Fmoc), and hydrogenolytic (Cbz) conditions simultaneously . The fluoride-specific disassembly kinetics (k ≈ 42,638 M⁻¹ min⁻¹ for TMS carbonates with TBAF) [1] enable predictable deprotection timing, and the gaseous by-products (ethylene, CO₂, Me₃SiF) eliminate the need for scavenger resins or extractive removal of deprotection debris. Procuring Teoc-OSu rather than Teoc-Cl for this application eliminates the risk of acid-catalyzed side reactions from liberated HCl during the protection step.

Automated Solid-Phase Peptide Synthesis (SPPS) Requiring Crystalline Reagent Handling

For SPPS platforms employing automated reagent dispensing, the crystalline solid form of Teoc-OSu (mp 96–102 °C at ≥98% purity) is compatible with solid-dispensing modules, whereas the liquid chloroformate Teoc-Cl requires specialized liquid-handling equipment and is subject to volatilization losses (bp 42–43 °C at 4 mmHg) . The moisture sensitivity and storage requirements of Teoc-OSu (refrigerated, 0–10 °C, under inert gas) align with standard SPPS reagent management protocols, and the commercially guaranteed ≥98% purity across multiple suppliers provides lot-to-lot consistency essential for GMP and GLP environments .

Nucleoside and Oligonucleotide Amino Protection Under Neutral or Mildly Basic Conditions

The Teoc group introduced by Teoc-OSu has been successfully employed for N-protection of cytidine, adenosine, and deoxyadenosine derivatives under neutral to mildly basic conditions . The compatibility of Teoc-OSu with Schotten–Baumann conditions (aqueous NaHCO₃/organic solvent biphasic system) makes it suitable for base-sensitive nucleoside substrates where Teoc-Cl would introduce HCl and Teoc-NT would require triethylamine. The subsequent fluoride-mediated deprotection (TBAF or TEAF) proceeds without affecting the glycosidic bond or other base-labile functionalities, a critical requirement in oligonucleotide synthesis .

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